4-(N,N-dimethylsulfamoyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide 4-(N,N-dimethylsulfamoyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide
Brand Name: Vulcanchem
CAS No.: 2034518-00-6
VCID: VC5087020
InChI: InChI=1S/C19H24N2O3S2/c1-21(2)26(23,24)17-7-5-15(6-8-17)18(22)20-14-19(10-3-4-11-19)16-9-12-25-13-16/h5-9,12-13H,3-4,10-11,14H2,1-2H3,(H,20,22)
SMILES: CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2(CCCC2)C3=CSC=C3
Molecular Formula: C19H24N2O3S2
Molecular Weight: 392.53

4-(N,N-dimethylsulfamoyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide

CAS No.: 2034518-00-6

Cat. No.: VC5087020

Molecular Formula: C19H24N2O3S2

Molecular Weight: 392.53

* For research use only. Not for human or veterinary use.

4-(N,N-dimethylsulfamoyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide - 2034518-00-6

Specification

CAS No. 2034518-00-6
Molecular Formula C19H24N2O3S2
Molecular Weight 392.53
IUPAC Name 4-(dimethylsulfamoyl)-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzamide
Standard InChI InChI=1S/C19H24N2O3S2/c1-21(2)26(23,24)17-7-5-15(6-8-17)18(22)20-14-19(10-3-4-11-19)16-9-12-25-13-16/h5-9,12-13H,3-4,10-11,14H2,1-2H3,(H,20,22)
Standard InChI Key ZQNUEQCDJGTINM-UHFFFAOYSA-N
SMILES CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2(CCCC2)C3=CSC=C3

Introduction

4-(N,N-dimethylsulfamoyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide is a complex organic compound with a specific molecular structure and potential applications in various fields. This article aims to provide a comprehensive overview of this compound, including its chemical properties, synthesis methods, and potential biological activities.

Synthesis Methods

While specific synthesis protocols for 4-(N,N-dimethylsulfamoyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide are not detailed in the available literature, general methods for similar compounds often involve condensation reactions between appropriate precursors. For instance, the synthesis of related benzamide derivatives typically involves the reaction of a benzoyl chloride with an amine in the presence of a base.

Potential Biological Activities

Although specific biological activity data for this compound is not readily available, compounds with similar structures have shown promise in various pharmacological applications. For example, benzamide derivatives are known to exhibit antimicrobial and anticancer properties, as seen in studies on related compounds like N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . The presence of a thiophenyl ring and a sulfamoyl group could potentially contribute to biological activity, as these moieties are often found in drugs with diverse therapeutic applications.

Research Findings and Future Directions

Given the lack of specific research findings on 4-(N,N-dimethylsulfamoyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide, future studies should focus on its synthesis, characterization, and biological evaluation. Molecular docking and in vitro assays could provide insights into its potential therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator